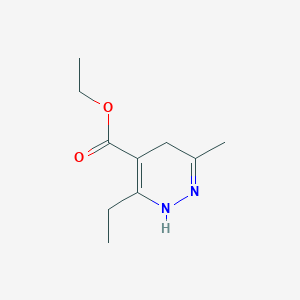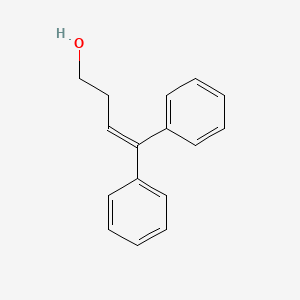
4,4-Diphenylbut-3-en-1-ol
Overview
Description
4,4-Diphenylbut-3-en-1-ol is an organic compound characterized by the presence of two phenyl groups attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenylbut-3-en-1-ol typically involves the Grignard reaction, a classic method for forming carbon-carbon bonds. In this process, ethyl acetoacetate is first converted to a cyclic ketal using ethylene glycol and p-toluenesulfonic acid. The protected compound then undergoes a Grignard reaction with phenylmagnesium bromide, resulting in the formation of a tertiary alcohol. The final step involves the removal of the protecting group under acidic conditions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The Grignard reaction, due to its versatility and efficiency, is likely a key method in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4-Diphenylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming 4,4-Diphenylbut-3-en-2-one.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: 4,4-Diphenylbut-3-en-2-one.
Reduction: Various alcohol derivatives depending on the specific reducing agent and conditions.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
4,4-Diphenylbut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-Diphenylbut-3-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4,4-Diphenylbut-3-en-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
4-Methoxymethoxy-1,4-diphenylbut-2-yn-1-ol: Contains a methoxymethoxy group and an alkyne instead of an alkene.
1,4-Diphenylbut-3-en-2-one: Lacks the hydroxyl group present in 4,4-Diphenylbut-3-en-1-ol
Uniqueness
This compound is unique due to its combination of a hydroxyl group and two phenyl groups attached to a butenol backbone. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
4,4-diphenylbut-3-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-12,17H,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBANMBZEKVAWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311741 | |
| Record name | 4,4-Diphenylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76694-24-1 | |
| Record name | NSC245107 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Diphenylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


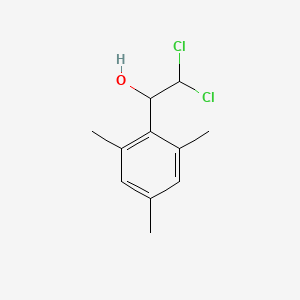
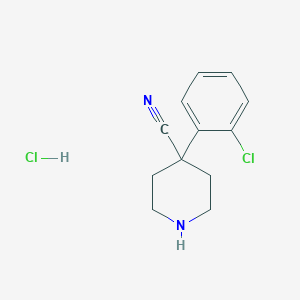
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
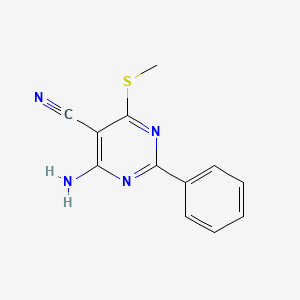
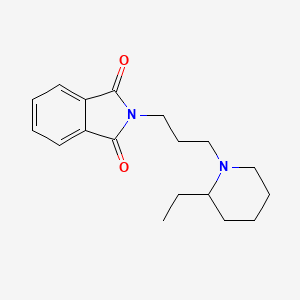


![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
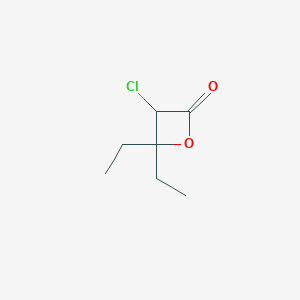
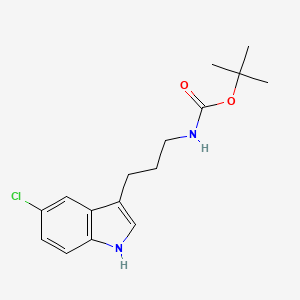
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
